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molecular formula C10H11BrO3 B8610710 2-[2-(3-Bromophenyl)ethoxy]acetic acid

2-[2-(3-Bromophenyl)ethoxy]acetic acid

Cat. No. B8610710
M. Wt: 259.10 g/mol
InChI Key: MYZJJLMSOPACTG-UHFFFAOYSA-N
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Patent
US08445684B2

Procedure details

To a solution of tert-butyl 2-(3-bromophenethoxy)acetate (580 mg, 1.84 mmol) in THF/CH3OH/H2O (8/4/4 mL) was added LiOH.H2O (232 mg, 5.5 mmol, 3.0 equiv.) at room temperature. The reaction mixture was stirred for 2 h at room temperature. After concentration under vacuum, the pH of the residual solution was adjusted to 2 with 1M hydrochloric acid. The carboxylic acid was extracted into EtOAc (3×50 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo to afford 2-(3-bromophenethoxy)acetic acid (470 mg, 99%) as a colorless oil.
Name
tert-butyl 2-(3-bromophenethoxy)acetate
Quantity
580 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
232 mg
Type
reactant
Reaction Step One
Name
THF CH3OH H2O
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][CH2:6][O:7][CH2:8][C:9]([O:11]C(C)(C)C)=[O:10].O[Li].O>C1COCC1.CO.O>[Br:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][CH2:6][O:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2,3.4.5|

Inputs

Step One
Name
tert-butyl 2-(3-bromophenethoxy)acetate
Quantity
580 mg
Type
reactant
Smiles
BrC=1C=C(CCOCC(=O)OC(C)(C)C)C=CC1
Name
LiOH.H2O
Quantity
232 mg
Type
reactant
Smiles
O[Li].O
Name
THF CH3OH H2O
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under vacuum
EXTRACTION
Type
EXTRACTION
Details
The carboxylic acid was extracted into EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(CCOCC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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